(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in a solvent like ethanol under mild conditions.
Another method involves the reductive amination of 4-methoxyphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced derivatives using agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Sodium methoxide, methanol as solvent, elevated temperatures.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structure and the nature of the target. The methoxy group and the diamine moiety play crucial roles in binding to the active site of the target molecule, thereby modulating its function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N’-(2-pyrimidinyl)ethane-1,2-diamine
- (S)-1-(Naphthalen-2-yl)ethanol
Uniqueness
(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both a methoxy group and a diamine moiety These features confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-(4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1 |
InChI Key |
YLLORXQFHZAMRT-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CN)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.